molecular formula C9H15NO B125458 Morpholine, 4-(1-cyclopenten-1-yl)- CAS No. 936-52-7

Morpholine, 4-(1-cyclopenten-1-yl)-

Cat. No. B125458
Key on ui cas rn: 936-52-7
M. Wt: 153.22 g/mol
InChI Key: VAPOFMGACKUWCI-UHFFFAOYSA-N
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Patent
US04673761

Procedure details

A solution of 3.56 g (0.02 mole) of 2-(p-formylphenyl)propionic acid and 6.4 g (0.04 mole) of 1-morpholinocyclopentene in 40 ml of toluene was stirred at 60° C. for 3 hours. The mixture was cooled, and 20 ml of 6N hydrochloric acid were then added to the cooled solution, after which the mixture was stirred at room temperature for a further 1 hour. The reaction mixture was then extracted with diethyl ether; the extract was washed with water and dried; and the solvent was removed by evaporation under reduced pressure to afford a crystalline substance, which was recrystallized from a mixture of diethyl ether and hexane, to give 4.0 g (yield 82.3%) of the title compound as white crystals melting at 106°-107° C.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
82.3%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=O.[O:14]1CCN(C2CCCC=2)CC1.Cl.[C:26]1([CH3:32])[CH:31]=[CH:30][CH:29]=CC=1>>[O:14]=[C:26]1[CH2:31][CH2:30][CH2:29][C:32]1=[CH:1][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
6.4 g
Type
reactant
Smiles
O1CCN(CC1)C1=CCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after which the mixture was stirred at room temperature for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
and the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crystalline substance, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(CCC1)=CC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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